Critical Properties: 2-Ethylnaphthalene vs. 2-Methylnaphthalene for High-Temperature Process Design
For high-temperature process design and safety calculations, the critical constants of 2-ethylnaphthalene differ significantly from its closest C1-alkyl analog, 2-methylnaphthalene. Using the pulse-heating method, the critical temperature (Tc) of 2-ethylnaphthalene was determined to be 750.0 K, which is 4.8 K lower than that of 2-methylnaphthalene (Tc = 754.8 K). The critical pressure (Pc) of 2-ethylnaphthalene is 3,370 kPa, compared to 3,490 kPa for 2-methylnaphthalene [1]. These differences, while seemingly small, are critical for accurate equation-of-state modeling and the design of high-temperature unit operations where phase behavior dictates performance and safety margins.
| Evidence Dimension | Critical Temperature (Tc) and Critical Pressure (Pc) |
|---|---|
| Target Compound Data | Tc = 750.0 K; Pc = 3,370 kPa |
| Comparator Or Baseline | 2-Methylnaphthalene: Tc = 754.8 K; Pc = 3,490 kPa |
| Quantified Difference | ΔTc = -4.8 K; ΔPc = -120 kPa (3.4% lower) |
| Conditions | Pulse-heating method with residence times of 0.03-0.46 ms to minimize thermal decomposition. |
Why This Matters
Accurate critical constants are essential for process simulation and safety analysis in high-temperature applications; using data for 2-methylnaphthalene as a proxy for 2-ethylnaphthalene would introduce measurable error in vapor-liquid equilibrium calculations.
- [1] Nikitin, E. D., Popov, A. P., & Bogatishcheva, N. S. (2013). Critical properties of some alkylnaphthalenes. Fluid Phase Equilib., 358, 296-300. View Source
